molecular formula C23H21FN4O3 B15006101 6-Amino-3-(2,4-diethoxyphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(2,4-diethoxyphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B15006101
M. Wt: 420.4 g/mol
InChI Key: ZVJJNHRZVTUOPB-UHFFFAOYSA-N
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Description

6-Amino-3-(2,4-diethoxyphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(2,4-diethoxyphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and nitriles. The reaction conditions may vary, but they often involve refluxing in solvents like ethanol or methanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using more efficient catalysts, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(2,4-diethoxyphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAl

Properties

Molecular Formula

C23H21FN4O3

Molecular Weight

420.4 g/mol

IUPAC Name

6-amino-3-(2,4-diethoxyphenyl)-4-(2-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H21FN4O3/c1-3-29-13-9-10-15(18(11-13)30-4-2)21-20-19(14-7-5-6-8-17(14)24)16(12-25)22(26)31-23(20)28-27-21/h5-11,19H,3-4,26H2,1-2H3,(H,27,28)

InChI Key

ZVJJNHRZVTUOPB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CC=C4F)OCC

Origin of Product

United States

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